Methyl 2,4-dimethylheptanoate

Description

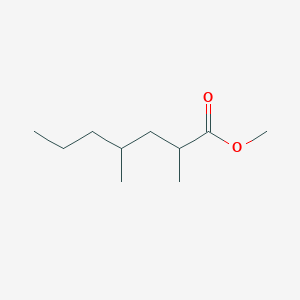

Methyl 2,4-dimethylheptanoate is a branched-chain ester with the molecular formula C₁₀H₂₀O₂. Its structure features a methyl ester group attached to a heptanoic acid backbone substituted with methyl groups at the 2- and 4-positions. This branching confers unique physicochemical properties, including reduced crystallinity and altered solubility compared to linear esters. The compound is primarily synthesized via acid-catalyzed esterification of 2,4-dimethylheptanoic acid with methanol, a method analogous to traditional Fischer esterification protocols . Applications span industrial solvents, flavoring agents, and intermediates in organic synthesis, though its niche usage reflects the challenges of synthesizing highly branched esters.

Properties

CAS No. |

18449-99-5 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

methyl 2,4-dimethylheptanoate |

InChI |

InChI=1S/C10H20O2/c1-5-6-8(2)7-9(3)10(11)12-4/h8-9H,5-7H2,1-4H3 |

InChI Key |

RDGCVYZEFBLREA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)CC(C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-dimethylheptanoate can be synthesized through the esterification of 2,4-dimethylheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dimethylheptanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into 2,4-dimethylheptanoic acid and methanol.

Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Oxidation: The ester can be oxidized to form carboxylic acids or other oxidized products using strong oxidizing agents.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

Hydrolysis: 2,4-dimethylheptanoic acid and methanol.

Reduction: 2,4-dimethylheptanol.

Oxidation: Various oxidized derivatives depending on the conditions.

Scientific Research Applications

Methyl 2,4-dimethylheptanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2,4-dimethylheptanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in biological systems or industrial processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Methyl 2,4-dimethylheptanoate, we compare it with three analogs: methyl 2,4-dichlorophenoxy acetate, methyl carbonate derivatives, and linear heptanoate esters. Key distinctions arise in synthesis, stability, and functional behavior.

Physicochemical Properties

Estimated values based on branching and analog data.

The 2,4-dimethyl branching increases hydrophobicity (LogP ~3.8) relative to methyl phenyl carbonate (LogP ~2.1), aligning with trends observed in substituted esters . However, steric effects reduce thermal stability, as evidenced by its lower boiling point compared to 2,4-dichlorophenoxy acetate.

Kinetic and Thermodynamic Stability

Evidence from logk vs. Ef plots (80% aqueous ethanol, 25°C) highlights that electron-withdrawing substituents (e.g., nitro groups in 2,4-dinitrophenolate) enhance ester hydrolysis rates . This compound, with electron-donating methyl groups, likely exhibits slower hydrolysis than phenyl carbonates but faster degradation than chlorinated analogs due to intermediate steric and electronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.